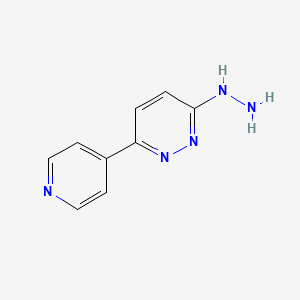

3-Hydrazino-6-(4-pyridinyl)-pyridazine

Description

3-Hydrazino-6-(4-pyridinyl)-pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a hydrazino group at position 3 and a 4-pyridinyl moiety at position 4. This compound is synthesized via a two-step process: chlorination of 6-(4-pyridinyl)-3-pyridazinol to yield 3-chloro-6-(4-pyridinyl)-pyridazine, followed by reaction with hydrazine to introduce the hydrazino group . Pharmacological evaluations highlight its utility as a cardiotonic agent, enhancing cardiac contractility without significantly affecting heart rate or blood pressure . Its mechanism of action is linked to selective modulation of cyclic nucleotide phosphodiesterase activity, increasing intracellular cAMP levels in myocardial tissue .

Properties

Molecular Formula |

C9H9N5 |

|---|---|

Molecular Weight |

187.2 g/mol |

IUPAC Name |

(6-pyridin-4-ylpyridazin-3-yl)hydrazine |

InChI |

InChI=1S/C9H9N5/c10-12-9-2-1-8(13-14-9)7-3-5-11-6-4-7/h1-6H,10H2,(H,12,14) |

InChI Key |

PJUHHAGRESHDHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1C2=CC=NC=C2)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-hydrazino-6-(4-pyridinyl)-pyridazine are distinct from related pyridazine derivatives due to variations in substituent groups and their positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Key Observations

Substituent Impact on Activity :

- The 4-pyridinyl group in the target compound is critical for cardiotonic activity, likely due to its electron-withdrawing nature enhancing interaction with cardiac phosphodiesterases . In contrast, imidazol-1-yl substituents (e.g., compound in ) favor antihypertensive effects, possibly through vasodilation pathways.

- Aryl substitutions (e.g., 4’-tolyl in compound 6b ) enhance antimicrobial activity by improving membrane penetration or target binding.

Hydrazino Group Significance: The hydrazino (-NHNH₂) group at position 3 in the target compound facilitates hydrogen bonding with enzymatic targets, a feature absent in chloro or methyl analogs (e.g., compound 8 ). This group may also confer metabolic stability compared to amino or hydroxyl substituents.

Synthetic Feasibility :

- Derivatives with bulky substituents (e.g., 2,6-dimethyl-4-pyridinyl in E-6 ) exhibit lower yields (~40–50%) due to steric hindrance during synthesis. In contrast, simpler analogs like the target compound achieve higher synthetic efficiency .

Theoretical Insights :

- Semiempirical AM1 calculations suggest electron density near pyridazine nitrogens correlates with bioactivity. The 4-pyridinyl group in the target compound optimizes this density for cardiotonic effects, whereas chlorophenyl groups (e.g., compound 10 ) may redirect activity toward antimicrobial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.